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Compound of Interest

Compound Name:
1-Methyl-5-nitro-1H-indazol-3-

amine

Cat. No.: B2986075 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 1-Methyl-5-nitro-1H-indazol-3-
amine

Abstract: This technical guide provides a comprehensive overview of the chemical properties,

synthesis, reactivity, and potential applications of 1-Methyl-5-nitro-1H-indazol-3-amine (CAS

No. 73105-48-3). Designed for researchers, medicinal chemists, and drug development

professionals, this document synthesizes available data to offer field-proven insights into the

utility of this heterocyclic compound as a valuable building block in modern chemical research.

Introduction to a Privileged Scaffold
1-Methyl-5-nitro-1H-indazol-3-amine belongs to the indazole class of bicyclic heteroaromatic

compounds. The indazole core is widely recognized as a "privileged scaffold" in medicinal

chemistry, capable of interacting with a diverse range of biological targets.[1] The specific

substitution pattern of this molecule—an amine at the 3-position, a nitro group at the 5-position,

and a methyl group at the N-1 position—creates a unique electronic and steric profile, making it

a versatile intermediate for the synthesis of more complex molecules and potential drug

candidates. This guide will elucidate the key chemical characteristics that underpin its utility.

Synthesis and Structural Elucidation
While specific, peer-reviewed synthetic procedures for 1-Methyl-5-nitro-1H-indazol-3-amine
are not extensively documented, a logical and efficient pathway can be constructed based on
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established methodologies for analogous indazole derivatives. The proposed synthesis is a

two-step process involving the formation of the core indazole ring followed by selective N-

methylation.

Proposed Synthetic Pathway
The synthesis initiates with the cyclization of a substituted benzonitrile to form the 3-amino-5-

nitroindazole scaffold, which is subsequently methylated at the N-1 position.

Step 1: Indazole Core Formation

Step 2: N-Methylation

2-Fluoro-5-nitrobenzonitrile

5-Nitro-1H-indazol-3-amine
(Core Scaffold)

Cyclization

Hydrazine Hydrate
(n-Butanol, 110°C)

1-Methyl-5-nitro-1H-indazol-3-amine
(Final Product)

Methylation

Methylating Agent
(e.g., Methyl Carbonate)

Base & Solvent
(e.g., DBU, Acetone)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine.

Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Nitro-1H-indazol-3-amine[2]

Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol.

Add hydrazine hydrate (1.2 eq) to the solution.
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Heat the reaction mixture to 110°C and stir for 2-3 hours, monitoring by TLC.

Upon completion, cool the mixture to room temperature to allow for precipitation.

Filter the resulting solid, wash with a cold solvent (e.g., dichloromethane), and dry under

vacuum to yield 5-Nitro-1H-indazol-3-amine.

Step 2: Synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine[3]

In a clean, dry reaction flask, dissolve 5-Nitro-1H-indazol-3-amine (1.0 eq) in a suitable

solvent such as acetone.

Add methyl carbonate (2.0 eq) as the methylating agent.

Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).

Heat the mixture to reflux and stir for 12-20 hours.

After cooling, pour the reaction mixture into cold water to precipitate the product.

Filter the solid, wash with water, and dry under vacuum to obtain the final product.

Purification can be achieved via recrystallization.

Physicochemical Properties
The fundamental properties of this compound are summarized below. Proper storage in a cool,

dry, and dark environment is crucial to maintain its integrity.[4]
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Property Value Source

CAS Number 73105-48-3 [4]

Molecular Formula C₈H₈N₄O₂ [4]

Molecular Weight 192.18 g/mol [4]

Appearance
Expected to be a light brown to

orange solid
[2]

Storage
2-8°C, sealed, dry, protected

from light
[4]

Spectroscopic Profile (Predicted)
While comprehensive, published spectral data for this specific molecule is limited, its structure

allows for the confident prediction of key spectroscopic features. Researchers performing

characterization should anticipate the following signals.
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Technique Predicted Features Rationale

¹H NMR

Aromatic Region (3H): Three

distinct signals between 7.0-

9.0 ppm. Amine (2H): A broad

singlet (NH₂). Methyl (3H): A

sharp singlet around 4.0-4.2

ppm (N-CH₃).

The aromatic protons are in

different electronic

environments due to the

substituents. The N-methyl

group is characteristic and

typically appears in this region.

¹³C NMR

Aromatic Carbons: 6 signals in

the aromatic region (approx.

110-150 ppm). Methyl Carbon:

1 signal in the aliphatic region

(approx. 30-35 ppm).

The molecule has 8 unique

carbons. The N-methyl carbon

will be distinct from the sp²

hybridized ring carbons.

Mass Spec (MS)
[M+H]⁺: Expected at m/z

193.07.

The molecular ion peak

corresponding to the

protonated molecule is the

primary signal expected in ESI-

MS.

Infrared (IR)

N-H Stretch: 3300-3500 cm⁻¹

(amine). C-H Stretch: 2850-

3000 cm⁻¹ (methyl). NO₂

Stretch: Asymmetric and

symmetric bands around 1550

cm⁻¹ and 1350 cm⁻¹.

These stretches are

characteristic of the primary

amine, methyl, and nitro

functional groups present in

the molecule.

Reactivity and Chemical Profile
The chemical behavior of 1-Methyl-5-nitro-1H-indazol-3-amine is dictated by the interplay of

its three key functional groups. The methylation at the N-1 position simplifies its reactivity

profile compared to the unsubstituted parent by preventing tautomerization and reactions at

that site.

Caption: Functional group analysis of 1-Methyl-5-nitro-1H-indazol-3-amine.
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The 3-Amino Group: This exocyclic amine is a primary nucleophilic site. It can readily

undergo reactions such as acylation to form amides, alkylation, or serve as a building block

in coupling reactions.

The 5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety deactivates the

fused benzene ring towards electrophilic aromatic substitution. Its most significant synthetic

utility lies in its ability to be reduced to a 5-amino group.[1] This transformation opens up a

new reactive site, enabling the synthesis of a wide array of derivatives, such as sulfonamides

and carbamates, which have shown antimicrobial properties in related systems.[5]

The Indazole Core: The heterocyclic ring system is generally stable but can participate in

various metal-catalyzed cross-coupling reactions, depending on the other substituents and

reaction conditions.

Applications in Research and Drug Development
1-Methyl-5-nitro-1H-indazol-3-amine is not an end-product therapeutic but rather a strategic

intermediate for accessing novel chemical matter. Its value lies in the synthetic handles it

provides.

Scaffold for Medicinal Chemistry: The broader 5-nitroindazole framework has been explored

for a range of biological activities. Derivatives have demonstrated potential as

trichomonacidal, antichagasic, and antineoplastic agents.[6] This compound serves as a

starting point for generating libraries of analogs to probe these activities further.

Intermediate for Complex Synthesis: The orthogonal reactivity of the 3-amino and 5-nitro

groups is a key asset. The nitro group can be reduced to an amine, and this new amino

group can be functionalized independently of the original 3-amino group, allowing for the

construction of complex, multi-functionalized molecules.

Probe Development: The indazole scaffold is known to interact with targets in the central

nervous system and enzymes like Indoleamine-2,3-dioxygenase 1 (IDO1), an important

target in cancer immunotherapy.[1] This molecule provides a foundation for designing

chemical probes to study these biological systems.

Safety and Handling
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A specific Safety Data Sheet (SDS) for 1-Methyl-5-nitro-1H-indazol-3-amine is not readily

available. Therefore, it must be handled with the precautions appropriate for a novel research

chemical of unknown toxicity. Data from analogous compounds, such as 3-amino-5-

nitroindazole, suggest the following potential hazards.[2]

Hazard Statements (Predicted):

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handle only in a well-ventilated area, preferably within a chemical fume hood.

Wash hands thoroughly after handling.[7]

Conclusion
1-Methyl-5-nitro-1H-indazol-3-amine is a strategically designed heterocyclic compound with

significant potential as a synthetic intermediate. Its defined regiochemistry, coupled with the

distinct and orthogonal reactivity of its amino and nitro functional groups, makes it a valuable

tool for medicinal chemists and researchers. By leveraging the known biological relevance of

the indazole scaffold, this molecule provides a robust starting point for the development of

novel probes and therapeutic candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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